molecular formula C14H10FN B8491827 1-(4-Fluorophenyl)-1h-indole

1-(4-Fluorophenyl)-1h-indole

Cat. No. B8491827
M. Wt: 211.23 g/mol
InChI Key: JDOHKGNGBGUGTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Fluorophenyl)-1h-indole is a useful research compound. Its molecular formula is C14H10FN and its molecular weight is 211.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Fluorophenyl)-1h-indole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Fluorophenyl)-1h-indole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-(4-Fluorophenyl)-1h-indole

Molecular Formula

C14H10FN

Molecular Weight

211.23 g/mol

IUPAC Name

1-(4-fluorophenyl)indole

InChI

InChI=1S/C14H10FN/c15-12-5-7-13(8-6-12)16-10-9-11-3-1-2-4-14(11)16/h1-10H

InChI Key

JDOHKGNGBGUGTR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CN2C3=CC=C(C=C3)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

An oven-dried resealable Schlenk tube was purged with argon and charged with Pd2(dba)3 (11.5 mg, 0.013 mmol, 5 mol % Pd), 2 [Example 1] (14.8 mg, 0.038 mmol, 7.5 mol %), NaOt-Bu (68 mg, 0.71 mmol) and indole (60 mg, 0.51 mmol). The tube was purged with argon then toluene (0.5 mL) and 1-bromo-4-fluorobenzene (55 μL, 0.50 mmol) were added through a rubber septum. The septum was removed, the tube was sealed with a teflon screw cap and the mixture was stirred at 100° C. for 36 h. The reaction was then diluted with ether (20 mL), filtered through celite and concentrated in vacuo. The crude material was purified by flash chromatography on silica gel to afford 81 mg (77%) of a colorless oil.
Quantity
68 mg
Type
reactant
Reaction Step One
Quantity
60 mg
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reactant
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11.5 mg
Type
catalyst
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Quantity
55 μL
Type
reactant
Reaction Step Two
Quantity
0.5 mL
Type
solvent
Reaction Step Two
Yield
77%

Synthesis routes and methods II

Procedure details

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